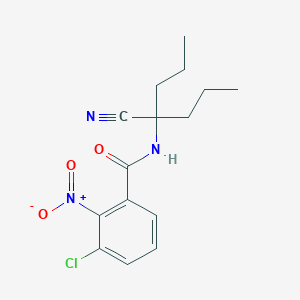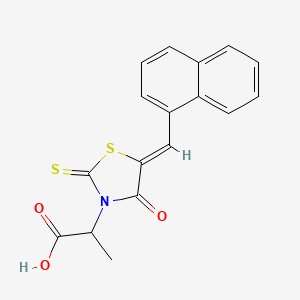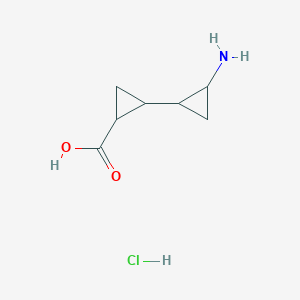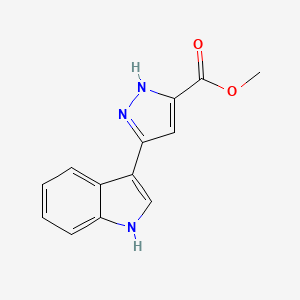
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide is a compound derived from the carbazole family Carbazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the functionalization and amidation steps.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form tetrahydrocarbazole derivatives.
Substitution: The methyl group at the 6-position can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Carbazolones or benzazonine-diones.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The carbazole core is known to interact with various enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A simpler carbazole derivative with similar core structure.
1,2,3,4-Tetrahydrocarbazole: Another carbazole derivative with a different substitution pattern.
Carbazolones: Oxidized derivatives of carbazole with similar biological activities.
Uniqueness
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide side chain
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-3-8-18(21)19-12-13-9-10-17-15(11-13)14-6-4-5-7-16(14)20-17/h9-11,20H,2-8,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAQOLFPZTIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)



![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2526629.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

![4,5-Dihydro-4-oxo-furo[3,2-c]pyridine-2-carboxaldehyde](/img/structure/B2526635.png)

![tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)
